molecular formula C17H19NO2 B1611156 Ethyl 2-[benzyl(phenyl)amino]acetate CAS No. 49790-83-2

Ethyl 2-[benzyl(phenyl)amino]acetate

Cat. No.: B1611156
CAS No.: 49790-83-2
M. Wt: 269.34 g/mol
InChI Key: YFBKHZQXIGOLKS-UHFFFAOYSA-N
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Description

Ethyl 2-[benzyl(phenyl)amino]acetate is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(N-benzylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-20-17(19)14-18(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBKHZQXIGOLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508696
Record name Ethyl N-benzyl-N-phenylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49790-83-2
Record name Ethyl N-benzyl-N-phenylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via Phenhenzamine Intermediate and Ethylene Oxide Reaction

One well-documented method involves first synthesizing the intermediate Phenhenzamine (N-benzyl-N-phenylamine) by reacting aniline with benzyl chloride. Subsequently, Phenhenzamine is reacted with ethylene oxide (oxyethane) in the presence of C1-C4 alkanols or chloroalkanes to yield Ethyl 2-[benzyl(phenyl)amino]acetate or its closely related ethanol derivative.

  • Step 1: Synthesis of Phenhenzamine

    • React aniline with benzyl chloride in the presence of a base (alkali carbonate or bicarbonate).
    • Yield: Approximately 56% (J Med Chem, 1999).
  • Step 2: Reaction with Ethylene Oxide

    • Phenhenzamine reacts with ethylene oxide in solvents such as methanol, ethanol, or chloroform at 20–80°C for 2–48 hours.
    • After reaction completion, solvent removal under normal pressure or mild vacuum is performed.
    • The oily residue is purified by dissolving in chloroform, washing with saturated sodium bicarbonate solution, water, and saturated brine, drying over anhydrous sodium sulfate, filtration, and solvent recovery.
    • Yield: Up to 87.2% (China Pharmaceutical Chemistry Magazine, 2008).
  • Advantages:

    • This method avoids the need for high vacuum rectification, simplifying purification.
    • Excess ethylene oxide and solvents are easily removed due to their volatility.
Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 Aniline + Benzyl Chloride + Base Ambient - ~56 Formation of Phenhenzamine
2 Phenhenzamine + Ethylene Oxide + C1-C4 alkanol or chloroalkane 20–80 2–48 ~87 Purification via washing & drying

Direct Alkylation Using Ethyl Chloroacetate

Another approach involves the alkylation of benzyl(phenyl)amine derivatives with ethyl chloroacetate under basic conditions to form the ester directly.

  • The reaction is typically carried out by mixing the amine with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium hydroxide in alcoholic solvents (e.g., methanol or ethanol).
  • Heating under reflux or gentle warming for 0.5 to several hours facilitates the reaction.
  • The product precipitates upon cooling and can be recrystallized from suitable solvents like chloroform or ethanol-water mixtures for purification.

Alternative Methods and Related Synthetic Routes

While direct literature on this compound is limited, related synthetic strategies for similar compounds provide insights:

  • Transamination Reactions:
    Ethyl esters of amino acids or related compounds can be synthesized via transamination of α,β-unsaturated esters with volatile amines under solvent-free or microwave-assisted conditions, yielding α-hetero β-enamino esters with high selectivity.

  • Use of Hydrazides and Other Derivatives:
    Derivatives like acetohydrazides and their transformations can be involved in multi-step synthetic pathways toward more complex analogues, indicating the versatility of ethyl aminoacetates as intermediates.

Research Findings and Analytical Data

  • The reaction between Phenhenzamine and ethylene oxide in alcohol solvents is highly efficient, with yields exceeding 85% under optimized conditions.
  • Purification protocols involving washing with bicarbonate and brine solutions followed by drying over anhydrous sodium sulfate ensure high purity without the need for complex vacuum distillation.
  • Spectroscopic data (FTIR, NMR) from related compounds confirm the successful formation of the amino ester linkage and the presence of benzyl and phenyl substituents.
  • Reaction conditions are mild, and solvents used are common in organic synthesis, facilitating scalability and reproducibility.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Yield (%) Purification Method Reference
1 Aniline + Benzyl Chloride Base, then Phenhenzamine + Ethylene Oxide in MeOH/EtOH, 20-80°C, 2-48 h Condensation + ring opening ~87 Washing with NaHCO3, brine, drying
2 Benzyl(phenyl)amine + Ethyl Chloroacetate Base (NaOH/KOH), reflux in MeOH or EtOH Alkylation Not specified (good) Recrystallization (chloroform, EtOH)
3 α,β-unsaturated esters + Amines Solvent-free, microwave irradiation Transamination High Chromatography / recrystallization

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recycling : Immobilize catalysts (e.g., silica-supported amines) for reuse .

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